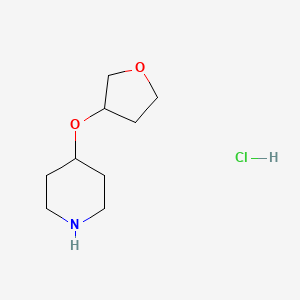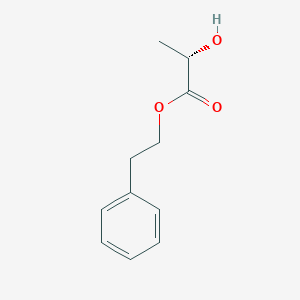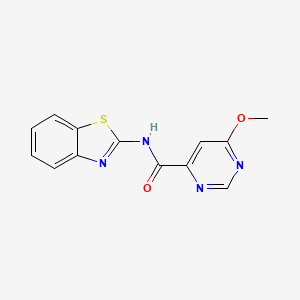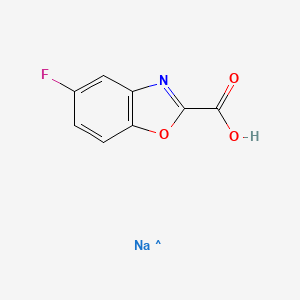
4-(Oxolan-3-yloxy)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(Oxolan-3-yloxy)piperidine hydrochloride involves the reaction of piperidine with oxirane (ethylene oxide) under specific conditions to form the oxolan-3-yloxy derivative. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-(Oxolan-3-yloxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-(Oxolan-3-yloxy)piperidine hydrochloride is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies involving cellular mechanisms and interactions.
Industry: The compound is used in the production of various chemical products
Mechanism of Action
The mechanism of action of 4-(Oxolan-3-yloxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
4-(Oxolan-3-yloxy)piperidine hydrochloride can be compared with other similar compounds such as:
4-(Tetrahydrofuran-3-yloxy)piperidine hydrochloride: Similar structure but with a different substituent.
4-(Oxolan-2-yloxy)piperidine hydrochloride: Differing in the position of the oxolan group.
4-(Oxolan-3-yloxy)morpholine hydrochloride: Similar functional group but with a morpholine ring instead of piperidine.
Properties
IUPAC Name |
4-(oxolan-3-yloxy)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-4-10-5-2-8(1)12-9-3-6-11-7-9;/h8-10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHURCUUIAWQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2CCOC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2552983.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2552984.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide](/img/structure/B2552985.png)
![6-Ethyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2552986.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2552988.png)
![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylate](/img/structure/B2552990.png)


![N-({[2,3'-bipyridine]-3-yl}methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2552995.png)
![3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2552997.png)


![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2553002.png)
![3-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidine-1-carbonyl]-1-methyl-1H-indole](/img/structure/B2553003.png)
